molecular formula C23H23N3O6 B2799563 Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-58-6

Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2799563
CAS No.: 899992-58-6
M. Wt: 437.452
InChI Key: SWYDKUCXXVXSCV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H23N3O6 and its molecular weight is 437.452. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its antibacterial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine ring, an oxo group, and an ethoxy side chain. Its molecular formula is C20H22N2O5C_{20}H_{22}N_2O_5, and it has a molecular weight of approximately 370.4 g/mol. The presence of the methoxy and amino groups suggests potential for diverse biological interactions.

Overview

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyridazine have shown activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this compound have been reported with MIC values around 256 µg/mL against E. coli and S. aureus .
  • Mechanism of Action : The antibacterial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways. For example, the generation of reactive oxygen species (ROS) by nanoparticles functionalized with similar compounds has been linked to their antibacterial efficacy .

Case Study

A study involving the synthesis of thiazole derivatives demonstrated that these compounds exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria. The results indicated that the introduction of specific functional groups significantly enhanced their activity .

Overview

The anticancer potential of this compound has also been explored in various research contexts.

Research Findings

  • Cell Line Studies : Similar compounds have been evaluated for their cytotoxic effects on human breast cancer cells (MCF7). Results indicated that these compounds could induce apoptosis in cancer cells, suggesting a potential role as chemotherapeutic agents .
  • Mechanisms : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer progression or to induce cell cycle arrest .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsMIC/IC50 ValueReference
AntibacterialE. coli, S. aureus256 µg/mL
AnticancerMCF7 breast cancer cellsIC50 not specified

Properties

IUPAC Name

ethyl 4-[2-(3-methoxyanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-4-31-23(29)22-19(13-21(28)26(25-22)18-11-6-5-8-15(18)2)32-14-20(27)24-16-9-7-10-17(12-16)30-3/h5-13H,4,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYDKUCXXVXSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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